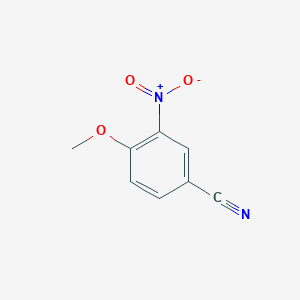

4-Methoxy-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYRJJVKPMSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384154 | |

| Record name | 4-Methoxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33224-23-6 | |

| Record name | 4-Methoxy-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33224-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzonitrile (CAS: 33224-23-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzonitrile, a key chemical intermediate with applications in organic synthesis and drug discovery. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the development of therapeutic agents.

Core Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 33224-23-6 |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol [1] |

| Appearance | Pale yellow to light brown solid[2] |

| Melting Point | 148-150 °C[3] |

| Boiling Point | 330.2 ± 27.0 °C (Predicted)[3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[2] Chloroform (Slightly), Methanol (Slightly).[3] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted)[3] |

| Flash Point | 153.5 °C[3] |

| Vapor Pressure | 0.000169 mmHg at 25°C[3] |

Table 2: Spectroscopic and Other Identifiers

| Identifier Type | Identifier |

| InChI | InChI=1S/C8H6N2O3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,1H3[2] |

| InChIKey | ACAYRJJVKPMSIS-UHFFFAOYSA-N[2] |

| SMILES | COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-] |

| Synonyms | 3-Nitro-4-methoxybenzonitrile, p-Anisonitrile, 3-nitro-, 5-Cyano-2-methoxynitrobenzene[2] |

Experimental Protocols

Synthesis of this compound from 4-Methoxy-3-nitrobenzaldehyde

This protocol is adapted from a published research article and describes the conversion of 4-methoxy-3-nitrobenzaldehyde to this compound.[2]

Materials:

-

4-methoxy-3-nitrobenzaldehyde (870 mg, 4.80 mmol)

-

Methanol (MeOH, 30 mL)

-

Hydroxylamine hydrochloride (334 mg, 4.80 mmol)

-

Pyridine (2 drops)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetic anhydride (1 mL)

-

2N Hydrochloric acid (HCl)

Procedure:

-

To a solution of 4-methoxy-3-nitrobenzaldehyde in methanol, add hydroxylamine hydrochloride and two drops of pyridine.

-

Reflux the mixture for 24 hours.

-

After 24 hours, evaporate the solvent.

-

Dissolve the obtained residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.

-

Dissolve the residue in 15 mL of pyridine and add acetic anhydride.

-

Stir the mixture at room temperature for 9 hours.

-

Treat the reaction with 2N HCl and extract with dichloromethane.

-

Evaporate the solvent to obtain the crude product. The crude product can be used without further purification.

Application in Drug Development: A Precursor to Leishmania infantum Inhibitors

This compound serves as a valuable starting material in the synthesis of diarylsulfonamides, a class of compounds that have shown inhibitory activity against Leishmania infantum, the causative agent of visceral leishmaniasis. These inhibitors target the parasite's unique trypanothione reductase system.

Logical Workflow: Synthesis of Diaryl-Sulfonamide Inhibitors

The following diagram illustrates the general synthetic workflow from this compound to a diaryl-sulfonamide. This involves the reduction of the nitro group to an amine, followed by reaction with a sulfonyl chloride.

Caption: Synthetic workflow from this compound to a diaryl-sulfonamide.

Mandatory Visualization: Trypanothione Reductase Signaling Pathway in Leishmania

The diarylsulfonamides synthesized from this compound are designed to inhibit trypanothione reductase, a crucial enzyme in the antioxidant defense system of Leishmania. This pathway is absent in humans, making it an attractive drug target.

The following diagram illustrates the trypanothione reductase pathway and the mechanism of its inhibition.

Caption: The Trypanothione Reductase pathway in Leishmania and its inhibition.

References

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzonitrile is an aromatic organic compound with the chemical formula C₈H₆N₂O₃. It features a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a nitrile group (-CN). This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the reactivity conferred by its functional groups.[1] Its characteristic pale yellow to light brown solid appearance and solubility in common organic solvents make it suitable for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and a detailed synthesis protocol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that the melting point varies between different suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.15 g/mol | [3] |

| CAS Number | 33224-23-6 | [1][2] |

| Appearance | Pale yellow to light brown solid | [1] |

| Melting Point | 126 - 129 °C | [1] |

| 148 - 151 °C | [4] | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

| Synonyms | 3-Nitro-4-methoxybenzonitrile, p-Anisonitrile, 3-nitro-, 5-Cyano-2-methoxynitrobenzene, Benzonitrile, 4-methoxy-3-nitro- | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic peaks:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 1H | 2 | Aromatic H |

| 7.83 | dd | 1H | 8.8 and 2 | Aromatic H |

| 7.20 | d | 1H | 8.8 | Aromatic H |

| 4.05 | s | 3H | -OCH₃ |

Source: Bio-protocol, 2021[4]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a molecular ion peak (M+) at:

| m/z | Identity |

| 178 | M+ |

Source: Bio-protocol, 2021[4]

Experimental Protocols

Synthesis of this compound

A detailed two-step one-pot synthesis method starting from 4-methoxy-3-nitrobenzaldehyde has been described.[4] The process involves the formation of an oxime intermediate followed by dehydration to the nitrile.

Materials:

-

4-methoxy-3-nitrobenzaldehyde

-

Methanol (MeOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetic anhydride

Procedure:

-

To a solution of 4-methoxy-3-nitrobenzaldehyde (870 mg, 4.80 mmol) in methanol (30 mL), add hydroxylamine hydrochloride (334 mg, 4.80 mmol) and two drops of pyridine.

-

Reflux the mixture for 24 hours.

-

Evaporate the solvent.

-

Dissolve the obtained residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.

-

Dissolve the residue in 15 mL of pyridine.

-

Add acetic anhydride (1 mL) to the mixture.

-

Stir the reaction at room temperature for 9 hours.

-

Treat the reaction mixture with 2N HCl and extract with dichloromethane.

-

Evaporate the solvent to obtain the crude product. The reported yield of the crude product is 80% (685 mg) and it was used without further purification.[4]

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Biological Activity

Currently, there is no publicly available information regarding the specific biological activity of this compound, including its involvement in signaling pathways, enzyme inhibition, or receptor binding. Further research is required to elucidate the pharmacological and toxicological profile of this compound.

Safety Information

This compound should be handled with care as it may pose health risks if inhaled or ingested.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. This guide provides essential technical information, including spectroscopic data and a detailed synthesis protocol, to support its use in research and development. The absence of data on its biological activity highlights an area for future investigation to fully understand the potential applications and safety profile of this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4-Methoxy-3-nitrobenzonitrile. The information is curated to support research, development, and quality control activities involving this compound.

Molecular Structure and Identifiers

This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a cyano group (-C≡N). The systematic IUPAC name for this compound is this compound.

For unambiguous identification and database referencing, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 33224-23-6 |

| IUPAC Name | This compound |

| Synonyms | 3-Nitro-4-methoxybenzonitrile, p-Anisonitrile, 3-nitro-, 5-Cyano-2-methoxynitrobenzene |

| Molecular Formula | C₈H₆N₂O₃ |

| Canonical SMILES | COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C8H6N2O3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,1H3 |

| InChIKey | ACAYRJJVKPMSIS-UHFFFAOYSA-N |

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 178.15 g/mol | [1] |

| Appearance | Pale yellow to light brown solid | [2] |

| Melting Point | 126 - 129 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

Synthesis of this compound

There are multiple synthetic routes to obtain this compound. Two common methods are detailed below.

Synthesis from 4-Methoxy-3-nitrobenzaldehyde

This method involves the conversion of the aldehyde group to a nitrile.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-methoxy-3-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details three core synthetic strategies, offering in-depth experimental protocols and comparative quantitative data to assist researchers in selecting and optimizing a suitable manufacturing process.

Executive Summary

This compound can be effectively synthesized through several key chemical transformations. The most common and industrially relevant pathways include:

-

Pathway 1: Electrophilic nitration of 4-methoxybenzonitrile.

-

Pathway 2: Methylation of 4-hydroxy-3-nitrobenzonitrile.

-

Pathway 3: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile.

Each pathway presents distinct advantages and challenges concerning starting material availability, reaction conditions, yield, and purification. This guide provides a detailed analysis of each approach to inform laboratory-scale synthesis and scale-up considerations.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative parameters for the three primary synthesis pathways, based on analogous reactions and established chemical principles.

| Parameter | Pathway 1: Nitration | Pathway 2: Methylation | Pathway 3: Nucleophilic Aromatic Substitution |

| Starting Material | 4-Methoxybenzonitrile | 4-Hydroxy-3-nitrobenzonitrile | 4-Chloro-3-nitrobenzonitrile |

| Key Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | Dimethyl Sulfate, Sodium Hydroxide | Sodium Methoxide, Methanol |

| Typical Reaction Temp. | 0 - 10 °C | 30 - 45 °C | Reflux (approx. 65 °C) |

| Typical Reaction Time | 1 - 3 hours | 2 - 4 hours | 1 - 2 hours |

| Reported Yield | ~70-85% (analogous reactions) | High (typically >90% for O-methylation) | Moderate to High |

Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for each synthesis pathway, accompanied by workflow diagrams generated using Graphviz (DOT language).

Pathway 1: Electrophilic Nitration of 4-Methoxybenzonitrile

This pathway involves the direct nitration of the aromatic ring of 4-methoxybenzonitrile. The methoxy group is an ortho-, para-director; therefore, the nitro group is introduced at the position ortho to the methoxy group and meta to the cyano group.

Caption: Nitration of 4-methoxybenzonitrile.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add concentrated nitric acid (1.1 equivalents). Cool the nitric acid in an ice bath. Slowly and cautiously, add concentrated sulfuric acid (2 equivalents) to the nitric acid while maintaining the temperature below 10 °C.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid (3 equivalents). Cool this flask in an ice bath to a temperature between 0 and 5 °C.

-

Nitration: While vigorously stirring the solution of 4-methoxybenzonitrile, slowly add the chilled nitrating mixture dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Pathway 2: Methylation of 4-Hydroxy-3-nitrobenzonitrile

This synthetic route involves the O-methylation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzonitrile. This reaction is typically carried out using a methylating agent in the presence of a base.[1]

Caption: Methylation of 4-hydroxy-3-nitrobenzonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxy-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as methanol or acetone in a round-bottom flask, add a solution of sodium hydroxide (1.2 equivalents) in water.

-

Addition of Methylating Agent: To the resulting solution, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature with vigorous stirring. A slight exotherm may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 30-45 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into cold water. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to afford the pure compound.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes 4-chloro-3-nitrobenzonitrile as the starting material. The chlorine atom is susceptible to nucleophilic aromatic substitution by a methoxide source, facilitated by the electron-withdrawing nitro group in the ortho position.

Caption: SNAr of 4-chloro-3-nitrobenzonitrile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1 equivalent) in anhydrous methanol.

-

Addition of Base: To this solution, add a solution of sodium methoxide in methanol (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The residue is taken up in water and extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization to give pure this compound.

Safety Considerations

All experimental procedures described in this guide should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The mixing process is highly exothermic and should be done with extreme care and efficient cooling.

-

Dimethyl Sulfate: This is a potent methylating agent and is toxic and a suspected carcinogen. It should be handled with extreme caution, and any residual reagent must be quenched appropriately.

-

Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used before commencing any experimental work.

Conclusion

This technical guide has outlined three robust and viable synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the cost and availability of starting materials, desired purity, and the scale of the synthesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development to facilitate the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various synthetic pathways for the preparation of 4-methoxy-3-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The document details several common starting materials and their transformation into the target molecule, complete with experimental protocols, comparative data, and workflow visualizations.

Executive Summary

The synthesis of this compound can be achieved through multiple synthetic routes, each with its own advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield. This guide explores four primary pathways starting from:

-

4-Hydroxy-3-nitrobenzonitrile: A direct precursor requiring a straightforward methylation.

-

Vanillin: A readily available and cost-effective starting material.

-

4-Methoxy-3-nitroaniline: Utilizing the Sandmeyer reaction for the introduction of the nitrile group.

-

4-Chloro-3-nitroanisole: A route involving a nucleophilic aromatic substitution.

The selection of a particular route will depend on factors such as laboratory resources, scale of synthesis, and desired purity of the final product.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

| Starting Material | Key Transformation(s) | Typical Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| 4-Hydroxy-3-nitrobenzonitrile | O-Methylation | Dimethyl sulfate, K₂CO₃, Acetone | >90% | High yield, simple one-step reaction. | Availability and cost of the starting material. |

| Vanillin | 1. Nitration 2. Aldehyde to Nitrile Conversion | 1. HNO₃, Acetic Acid 2. Hydroxylamine hydrochloride, DMSO | 75-85% (for nitration) | Readily available and inexpensive starting material. | Two-step process, potential for side reactions. |

| 4-Methoxy-3-nitroaniline | Sandmeyer Reaction | NaNO₂, HCl, CuCN, KCN | 60-80% | Effective for introducing the nitrile group. | Use of toxic cyanide salts, potential for diazonium salt instability. |

| 4-Chloro-3-nitroanisole | Nucleophilic Substitution | CuCN, DMF or other polar aprotic solvent | 70-90% | Good yield, relatively clean reaction. | Availability of the starting material, use of cyanide. |

Experimental Protocols

Route 1: Synthesis from 4-Hydroxy-3-nitrobenzonitrile

This method involves the O-methylation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzonitrile.

Reaction: Methylation of 4-hydroxy-3-nitrobenzonitrile.

Experimental Protocol:

-

To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound.

Caption: Synthesis of this compound via methylation.

Route 2: Synthesis from Vanillin

This two-step synthesis starts with the nitration of vanillin, followed by the conversion of the aldehyde functional group to a nitrile.

Step 1: Nitration of Vanillin to 5-Nitrovanillin

Reaction: Electrophilic aromatic substitution on the vanillin ring.

Experimental Protocol:

-

Dissolve vanillin (1.0 eq) in glacial acetic acid in a flask and cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the yellow solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-nitrovanillin.[1]

Step 2: Conversion of 5-Nitrovanillin to this compound

Reaction: Formation of an oxime followed by dehydration. A recent patent describes a direct conversion.[1]

Experimental Protocol:

-

Dissolve 5-nitrovanillin (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add hydroxylamine hydrochloride (1.1-1.2 eq) to the solution.

-

Heat the reaction mixture to a temperature between 100-120 °C and stir for 2-4 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and dry it under a vacuum.

-

The crude this compound can be further purified by recrystallization.

Caption: Synthesis of this compound from Vanillin.

Route 3: Synthesis from 4-Methoxy-3-nitroaniline

This route utilizes the Sandmeyer reaction to convert the amino group of 4-methoxy-3-nitroaniline into a nitrile group.

Reaction: Diazotization followed by cyanation.

Experimental Protocol:

-

Diazotization:

-

Suspend 4-methoxy-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Synthesis via the Sandmeyer Reaction.

Route 4: Synthesis from 4-Chloro-3-nitroanisole

This synthesis involves a nucleophilic aromatic substitution reaction where the chloro substituent is displaced by a cyanide group.

Reaction: Nucleophilic Aromatic Substitution.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chloro-3-nitroanisole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add copper(I) cyanide (1.2-1.5 eq) to the solution.

-

Heat the reaction mixture to 140-160 °C and stir for several hours. The reaction progress should be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, dilute ammonium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Caption: Synthesis from 4-Chloro-3-nitroanisole.

Conclusion

This guide has outlined four distinct and viable synthetic routes to this compound. The choice of the most appropriate method will be dictated by the specific requirements of the research or development project, including cost, scale, safety considerations, and available equipment. For high-yield, single-step synthesis, the methylation of 4-hydroxy-3-nitrobenzonitrile is preferable, provided the starting material is accessible. For large-scale and cost-effective production, the route starting from vanillin presents an attractive option. The Sandmeyer reaction and nucleophilic substitution routes offer valuable alternatives, particularly when the respective aniline or chloro precursors are readily available. It is recommended that each protocol be optimized for the specific laboratory conditions and scale of operation.

References

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxy-3-nitrobenzonitrile, a compound of interest in various chemical and pharmaceutical research fields. This document details its melting point and solubility characteristics, presenting quantitative data in a structured format and outlining the experimental methodologies for their determination.

Core Physical Properties

This compound is an aromatic compound characterized by the presence of a methoxy, a nitro, and a nitrile group attached to a benzene ring. These functional groups influence its physical and chemical behavior, making it a versatile building block in organic synthesis.

Data Presentation

The physical properties of this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: Melting Point of this compound

| Property | Value (°C) |

| Melting Point | 126 - 129 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Acetone | Soluble |

Experimental Protocols

The following sections detail the standardized experimental methodologies used to determine the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[1][2]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3][4]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Workflow for Melting Point Determination

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various chemical processes, including reaction setup and purification. A common method to qualitatively and quantitatively assess solubility is the shake-flask method.

Methodology: Shake-Flask Solubility Determination

-

Sample Preparation: A small, accurately weighed amount of this compound (solute) is added to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, acetone).[5][6]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature. For a qualitative assessment, simple visual observation of whether the solid dissolves in a given amount of solvent is often sufficient.[7]

Workflow for Solubility Determination

References

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzonitrile, a key chemical intermediate in pharmaceutical research and development. This document details its chemical identity, physical properties, synthesis protocols, and its application in the synthesis of potential therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms:

-

3-Nitro-4-methoxybenzonitrile[3]

-

5-Cyano-2-methoxynitrobenzene[3]

-

p-Anisonitrile, 3-nitro-[3]

-

Benzonitrile, 4-methoxy-3-nitro-[3]

CAS Number: 33224-23-6[1][3][4]

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H6N2O3 | [1][4] |

| Molecular Weight | 178.15 g/mol | [4] |

| Appearance | Pale yellow to light brown solid | [3] |

| Melting Point | 126 - 129 °C | [5] |

| Solubility in Water | Insoluble | [3][5] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [3][5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (3H, s), 7.20 (1H, d, J = 8.8), 7.83 (1H, dd, J = 8.8 and 2), 8.15 (1H, d, J = 2) | Bio-protocol |

| GC-MS (m/z) | 178 (M+) | Bio-protocol |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported in the context of preparing precursors for novel diarylsulfonamide inhibitors. The following method is adapted from a published research article in the International Journal for Parasitology: Drugs and Drug Resistance.

Materials:

-

4-methoxy-3-nitrobenzaldehyde

-

Methanol (MeOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetic anhydride

Procedure:

-

To a solution of 4-methoxy-3-nitrobenzaldehyde (870 mg, 4.80 mmol) in 30 mL of methanol, add hydroxylamine hydrochloride (334 mg, 4.80 mmol) and two drops of pyridine.

-

Reflux the mixture for 24 hours.

-

After reflux, evaporate the solvent.

-

Dissolve the resulting residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.

-

Dissolve the obtained residue in 15 mL of pyridine.

-

Add acetic anhydride (1 mL) to the mixture.

-

Stir the reaction at room temperature for 9 hours.

-

Treat the reaction mixture with 2N HCl and extract with dichloromethane.

-

Evaporate the solvent to yield the crude product of this compound (685 mg, 80% yield). This crude product can be used in subsequent steps without further purification.

Role in Drug Development

This compound is a valuable building block in the synthesis of novel compounds with therapeutic potential. While direct biological activity of this compound is not extensively documented, its utility as a precursor is well-established. For instance, it serves as a key starting material in the synthesis of diarylsulfonamide inhibitors targeting Leishmania infantum, the causative agent of visceral leishmaniasis.

The nitro and cyano groups of this compound offer versatile handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of the nitro group, in particular, makes it a precursor for the corresponding amine, which can then be further functionalized.

Visualizations

The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of diarylsulfonamide inhibitors, providing a clear visual representation of the experimental workflows.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the utilization of this compound in drug discovery.

References

- 1. This compound | CAS 33224-23-6 [matrix-fine-chemicals.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 33224-23-6: this compound | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. This compound Manufacturer & Supplier in China | CAS 16803-27-1 | Properties, Uses, Safety, Price [nj-finechem.com]

Spectroscopic Analysis of 4-Methoxy-3-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-nitrobenzonitrile (CAS No: 33224-23-6, Molecular Formula: C₈H₆N₂O₃).[1][2][3] Due to the limited public availability of experimental spectra for this specific compound, this document presents predicted data and general experimental protocols applicable to its characterization. The guide is intended to assist researchers in understanding the expected spectroscopic features of this compound and in designing appropriate analytical methodologies.

Chemical Structure and Properties

This compound is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a cyano group (-C≡N).[1] This substitution pattern influences the electronic environment of the molecule, which in turn dictates its characteristic spectroscopic signatures. The compound is typically a pale yellow to light brown solid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2 |

| ~7.9 | dd | 1H | H-6 |

| ~7.3 | d | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of substituted benzonitrile derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~140 | C-3 |

| ~135 | C-6 |

| ~125 | C-2 |

| ~118 | -C≡N |

| ~115 | C-5 |

| ~105 | C-1 |

| ~57 | -OCH₃ |

Note: Predicted values are based on the analysis of substituted benzonitrile derivatives. Actual experimental values may vary.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2230-2210 | Nitrile (-C≡N) | Stretch |

| ~1600, 1480 | Aromatic C=C | Stretch |

| ~1530, 1350 | Nitro (-NO₂) | Asymmetric & Symmetric Stretch |

| ~1270-1200 | Aryl-O-CH₃ | Asymmetric Stretch |

| ~1050-1000 | Aryl-O-CH₃ | Symmetric Stretch |

Note: Expected absorption ranges are based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M-CH₃]⁺ |

| 148 | [M-NO]⁺ |

| 132 | [M-NO₂]⁺ |

| 102 | [M-NO₂-CH₂O]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for aromatic nitriles like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle 45-60°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For a direct probe, heat the sample to induce vaporization.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic techniques for structure elucidation.

References

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzonitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical synthesis, modern experimental protocols for its preparation, and its significant applications in drug development. Quantitative data is presented in structured tables for clarity, and key chemical pathways and workflows are visualized using DOT language diagrams.

Introduction

This compound, with the CAS number 33224-23-6, is an aromatic organic compound featuring a benzene ring substituted with a methoxy (-OCH₃), a nitro (-NO₂), and a cyano (-C≡N) group.[1] This trifunctionalized benzene ring makes it a versatile building block in organic synthesis. Typically appearing as a pale yellow to light brown solid, it is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The presence of the electron-withdrawing nitro and cyano groups, combined with the electron-donating methoxy group, influences the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of more complex molecules.[1] Its primary utility lies in its role as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33224-23-6 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.15 g/mol | |

| Appearance | Pale yellow to light brown solid | [1] |

| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |

| SMILES | COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-] | [2] |

| InChIKey | ACAYRJJVKPMSIS-UHFFFAOYSA-N | [2] |

Discovery and History

It is plausible that this compound was first synthesized as an analogue or intermediate in the broader exploration of substituted benzonitriles and their properties. The general strategies for its synthesis would have evolved from established methods for the preparation of aromatic nitriles and the nitration of activated aromatic rings. Modern synthetic routes often utilize readily available starting materials like vanillin or its derivatives.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common and well-documented modern approach involves the nitration of a substituted benzaldehyde followed by conversion of the aldehyde group to a nitrile.

Synthesis from 4-Methoxy-3-nitrobenzaldehyde

A recent and detailed protocol describes the synthesis of this compound from 4-methoxy-3-nitrobenzaldehyde. This two-step, one-pot reaction proceeds via an oxime intermediate which is then dehydrated to the nitrile.

Experimental Workflow: Synthesis from 4-Methoxy-3-nitrobenzaldehyde

Caption: Synthesis of this compound.

Detailed Protocol:

-

Oximation: To a solution of 4-methoxy-3-nitrobenzaldehyde (4.80 mmol) in methanol (30 mL), add hydroxylamine hydrochloride (4.80 mmol) and a catalytic amount of pyridine (2 drops).

-

Reflux the mixture for 24 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent in vacuo.

-

Dehydration: Dissolve the crude oxime intermediate in pyridine (15 mL).

-

Add acetic anhydride (1 mL) to the mixture.

-

Stir the reaction at room temperature for 9 hours.

-

Work-up: Treat the reaction mixture with 2N hydrochloric acid (HCl) and extract with CH₂Cl₂.

-

Evaporate the solvent to yield the crude this compound. The product can be used in subsequent steps without further purification.

Table 2: Quantitative Data for the Synthesis from 4-Methoxy-3-nitrobenzaldehyde

| Parameter | Value |

| Starting Material | 4-methoxy-3-nitrobenzaldehyde (870 mg, 4.80 mmol) |

| Reagents | Hydroxylamine hydrochloride (334 mg, 4.80 mmol), Acetic anhydride (1 mL) |

| Solvents | Methanol (30 mL), Pyridine (15 mL), Dichloromethane |

| Yield | 685 mg (80%) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.05 (3H, s), 7.20 (1H, d, J = 8.8 Hz), 7.83 (1H, dd, J = 8.8 and 2.0 Hz), 8.15 (1H, d, J = 2.0 Hz) |

| GC-MS (C₈H₆N₂O₃) | m/z 178 (M⁺) |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for molecular elaboration.

A notable application is in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast involves the use of a derivative of this compound.

Signaling Pathway: PDE4 Inhibition by Apremilast

Caption: Apremilast inhibits PDE4, leading to increased cAMP levels.

The inhibition of PDE4 by Apremilast leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, ultimately reducing inflammation.

Conclusion

This compound is a chemical compound with a rich history intertwined with the development of organic synthesis. Its unique trifunctionalized structure has made it an important intermediate in the preparation of complex molecules, most notably in the pharmaceutical industry. The availability of robust and high-yielding synthetic protocols, coupled with its demonstrated utility in the synthesis of drugs like Apremilast, ensures its continued relevance for researchers and professionals in the field of drug development. Future research may uncover new applications for this versatile building block in the creation of novel therapeutics targeting a range of diseases.

References

Potential Research Areas for 4-Methoxy-3-nitrobenzonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzonitrile is a substituted aromatic compound featuring a methoxy, a nitro, and a nitrile functional group. Its chemical structure makes it a versatile building block and an intriguing candidate for further investigation in medicinal chemistry and materials science. The presence of both electron-withdrawing (nitro and cyano) and electron-donating (methoxy) groups on the benzene ring suggests a nuanced electronic profile that could be exploited for various applications. This technical guide outlines potential research avenues for this compound, providing a foundation for its exploration as a lead compound or intermediate in drug discovery and other advanced applications.

Physicochemical Properties and Synthesis

A solid understanding of the compound's fundamental characteristics and its synthesis is crucial for any research endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33224-23-6 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.15 g/mol | [3] |

| Appearance | Pale yellow to light brown solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Synthesis:

This compound can be synthesized from commercially available precursors. Two primary routes are highlighted below:

-

From 4-methoxy-3-nitrobenzaldehyde: This method involves the conversion of the aldehyde to the nitrile.

-

From 4-hydroxy-3-nitrobenzonitrile: This route involves the methylation of the hydroxyl group.

Detailed experimental protocols for these syntheses are provided in Section 4.

Potential Research Areas and Rationale

The unique structural features of this compound suggest several promising areas for future research.

Anticancer Drug Discovery

The benzonitrile scaffold is present in numerous compounds with demonstrated anticancer activity. Two particularly relevant targets for which benzonitrile-containing molecules have shown inhibitory activity are tubulin and Signal Transducer and Activator of Transcription 3 (STAT3).

-

Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division, making them a key target in oncology.[4] Several indole and benzimidazole derivatives with nitrile functionalities have been identified as potent tubulin polymerization inhibitors.[5] The structural similarity of this compound to these known inhibitors suggests it could be a valuable scaffold for the development of novel antimitotic agents.

-

STAT3 Inhibition: The STAT3 signaling pathway is often constitutively activated in cancer, promoting cell proliferation and survival.[6] The development of small molecule STAT3 inhibitors is a major focus in cancer research. Given that various sulfonamide and other heterocyclic compounds containing the benzonitrile moiety have shown promise as STAT3 inhibitors, it is plausible that this compound or its derivatives could also modulate this pathway.[7][8]

References

- 1. CAS 33224-23-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 33224-23-6 [matrix-fine-chemicals.com]

- 3. usbio.net [usbio.net]

- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxy-3-nitrobenzonitrile (CAS No. 33224-23-6). Due to the limited availability of specific safety data for this compound, this document draws upon information from structurally similar aromatic nitro and nitrile compounds to provide the most relevant guidance.

Chemical Identification and Properties

This compound is an organic compound with a molecular formula of C₈H₆N₂O₃.[1][2] It features a benzene ring substituted with a methoxy (-OCH₃), a nitro (-NO₂), and a cyano (-C≡N) group.[2] This compound is typically a solid at room temperature, appearing as a pale yellow to light brown powder.[2] It has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[2]

| Property | Value | Reference |

| CAS Number | 33224-23-6 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.15 g/mol | [1] |

| Appearance | Pale yellow to light brown solid/powder | [2] |

| Solubility | Soluble in ethanol and acetone; limited solubility in water | [2] |

| Storage Temperature | -20°C | [1] |

Hazard Identification and Classification

Based on analogous compounds, the following GHS hazard classifications are likely applicable:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed.[7][8] |

| Acute Toxicity, Dermal | Harmful in contact with skin.[7][8] |

| Acute Toxicity, Inhalation | Harmful if inhaled.[7][8] |

| Skin Corrosion/Irritation | Causes skin irritation.[4][7] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][7] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[4][7] |

| Hazardous to the Aquatic Environment | Harmful to aquatic life. |

Signal Word: Warning[7]

Personal Protective Equipment (PPE) and Handling Precautions

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[9] | To protect against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after contamination. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent skin exposure.[9] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[9][10] | To avoid inhalation of dust or vapors. |

Safe Handling Workflow

Caption: Workflow for Safely Handling this compound.

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

| Scenario | Procedure |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. |

| Accidental Release | Wear appropriate PPE. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[4] |

Toxicological Information

Experimental Protocols

General Protocol for the Reduction of an Aromatic Nitro Compound (e.g., to an Amine)

This is a common transformation for compounds like this compound and should be performed with appropriate safety measures.

Materials:

-

Aromatic nitro compound (e.g., this compound)

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder)[11]

-

Solvent (e.g., Ethanol)[11]

-

Acidic medium (e.g., concentrated HCl if using SnCl₂) or an acidic catalyst (e.g., ammonium chloride or acetic acid if using Fe)[11]

-

Base for work-up (e.g., sodium hydroxide solution)[11]

-

Extraction solvent (e.g., Ethyl acetate)[11]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Celite® for filtration[11]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic nitro compound in ethanol.

-

Add the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder).[11]

-

If using SnCl₂, slowly add concentrated HCl. If using Fe, add ammonium chloride or acetic acid.[11]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add a cold solution of sodium hydroxide to neutralize the acid and precipitate metal salts.[11]

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.[11]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine product.

-

Purify the product by crystallization or column chromatography as needed.[11]

Caption: Generalized Experimental Workflow for Nitro Group Reduction.

Stability and Reactivity

-

Stability: Likely stable under normal conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.

This technical guide is intended for use by qualified professionals and should be supplemented with a thorough review of any available Safety Data Sheets and other relevant literature before handling this compound. Always prioritize a culture of safety in the laboratory.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. CAS 33224-23-6: this compound | CymitQuimica [cymitquimica.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4421-08-3 Name: 4-hydroxy-3-methoxybenzonitrile [xixisys.com]

- 9. youtube.com [youtube.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. benchchem.com [benchchem.com]

In-depth Technical Guide: Stability and Storage of 4-Methoxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the stability and storage of 4-Methoxy-3-nitrobenzonitrile. No dedicated, in-depth stability studies with quantitative data or detailed experimental protocols for this specific compound were found in the public domain. Therefore, the information provided should be considered as general guidance, and it is crucial to perform specific stability and degradation studies for any application.

Overview of this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₆N₂O₃. It is a solid at room temperature and is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the nitro group, methoxy group, and nitrile group influences its chemical reactivity and stability.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound. Based on information from various chemical suppliers, the following storage conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, temperatures of 2-8°C or -20°C are recommended by some suppliers. | Reduces the rate of potential thermal degradation. |

| Atmosphere | Store in a well-ventilated area. Keep container tightly closed. | Prevents exposure to moisture and air, which could lead to hydrolysis or oxidation. |

| Light | Store away from light. | Nitroaromatic compounds can be susceptible to photodegradation. |

| Incompatible Substances | Store separately from strong oxidizing agents and strong bases. | Avoids potential chemical reactions that could lead to degradation of the compound. |

Inferred Stability Profile and Potential Degradation Pathways

While specific stability data for this compound is not available, potential degradation pathways can be inferred based on the functional groups present in the molecule.

-

Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid (4-methoxy-3-nitrobenzoic acid) or amide intermediate.

-

Photodegradation: Aromatic nitro compounds are known to be sensitive to light. Exposure to UV or visible light could potentially lead to the reduction of the nitro group or other photochemical reactions.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The specific degradation products would depend on the temperature and atmosphere.

Below is a logical diagram illustrating the potential degradation pathways based on the chemical nature of the compound.

Caption: Potential degradation pathways of this compound.

Recommendations for Experimental Protocols

Due to the lack of specific studies on this compound, researchers should perform forced degradation studies to understand its stability profile. These studies are crucial for the development of stability-indicating analytical methods.

4.1. Forced Degradation Study Design

A typical forced degradation study involves exposing the compound to various stress conditions to accelerate its decomposition.

Table 2: General Protocol for a Forced Degradation Study

| Stress Condition | Suggested Parameters | Analysis |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and/or elevated temperature (e.g., 60°C). | Monitor for the appearance of degradation products over time using a suitable analytical method (e.g., HPLC). |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C). | Monitor for the appearance of degradation products over time using a suitable analytical method (e.g., HPLC). |

| Oxidation | 3-30% H₂O₂ at room temperature. | Monitor for the appearance of degradation products over time using a suitable analytical method (e.g., HPLC). |

| Thermal Degradation | Solid state: Expose to dry heat (e.g., 70°C). Solution state: Heat a solution of the compound. | Analyze for degradation products. |

| Photostability | Expose solid and solution samples to a light source (e.g., ICH-compliant photostability chamber). | Analyze for degradation products and compare with a dark control. |

The workflow for conducting a forced degradation study and developing a stability-indicating method is outlined below.

Caption: Workflow for forced degradation and stability-indicating method development.

4.2. Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. The method should be able to separate the intact compound from all potential degradation products.

Conclusion

While general storage guidelines for this compound are available, there is a critical lack of specific, quantitative stability data in the public domain. For any research or development application, it is imperative to conduct thorough stability studies under various conditions to understand the degradation pathways and to develop and validate a stability-indicating analytical method. This will ensure the quality, safety, and efficacy of any product derived from this compound.

Theoretical Investigations on 4-Methoxy-3-nitrobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical overview of 4-Methoxy-3-nitrobenzonitrile, a significant organic compound in medicinal chemistry and materials science.[1] Due to a scarcity of direct theoretical studies on this specific molecule, this paper leverages comprehensive computational and experimental data from closely related analogs to elucidate its structural, spectroscopic, and electronic properties. This guide is intended to serve as a valuable resource for researchers by providing foundational data and methodologies for future in-silico and in-vitro studies.

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with a methoxy (-OCH₃), a nitro (-NO₂), and a cyano (-C≡N) group.[1] This unique combination of electron-donating (methoxy) and electron-withdrawing (nitro, cyano) groups suggests interesting electronic and non-linear optical properties, making it a promising candidate for various applications, including pharmaceutical and agrochemical synthesis.[1] This document outlines the theoretical and extrapolated experimental characteristics of this molecule to facilitate further research and development.

Molecular Structure and Properties

The molecular structure of this compound is depicted below. Its chemical formula is C₈H₆N₂O₃, and it has a molecular weight of approximately 178.15 g/mol .[1] The presence of both electron-donating and withdrawing groups is expected to induce significant dipole moments and polarizability.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general approach can be inferred from the synthesis of related compounds like p-nitrobenzonitrile.[2]

General Synthetic Approach (Hypothetical)

A plausible synthesis could involve the nitration of 4-methoxybenzonitrile.

Protocol:

-

Starting Material: 4-methoxybenzonitrile.

-

Nitration: The starting material would be treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 3-position.

-

Work-up: The reaction mixture would then be poured over ice, and the resulting precipitate collected by filtration.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Note: This is a generalized protocol and would require optimization for yield and purity.

Spectroscopic Analysis (Based on Analogs)

FT-IR Spectroscopy

The vibrational frequencies of substituted benzonitriles are well-documented. The presence of the cyano, nitro, and methoxy groups will give rise to characteristic vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Based on Analogs) | Reference Compound(s) |

| C≡N stretch | 2230 - 2240 | 4-chloro-3-nitrobenzonitrile |

| NO₂ asymmetric stretch | 1520 - 1560 | 4-methyl-3-nitrobenzoic acid |

| NO₂ symmetric stretch | 1340 - 1360 | 4-methyl-3-nitrobenzoic acid |

| C-O-C stretch (asymmetric) | 1250 - 1280 | 4-methoxybenzonitrile |

| C-O-C stretch (symmetric) | 1020 - 1040 | 4-methoxybenzonitrile |

| C-H aromatic stretch | 3000 - 3100 | General for substituted benzenes |

Table 1: Expected FT-IR vibrational frequencies for this compound based on analogous compounds.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects on the benzene ring.

¹H NMR (Expected):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H attached to C2 | 7.8 - 8.0 | d |

| H attached to C5 | 7.6 - 7.8 | dd |

| H attached to C6 | 7.1 - 7.3 | d |

| -OCH₃ | 3.9 - 4.1 | s |

Table 2: Expected ¹H NMR chemical shifts for this compound.

¹³C NMR (Based on 4-methoxybenzonitrile): [3]

| Carbon | Chemical Shift (ppm) (for 4-methoxybenzonitrile) |

| C-CN | 119.2 |

| C-OCH₃ | 162.8 |

| Aromatic carbons | 103.9, 114.7, 133.9 |

| -OCH₃ | 55.5 |

Table 3: ¹³C NMR chemical shifts for the analog 4-methoxybenzonitrile.[3]

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show π→π* transitions characteristic of aromatic compounds. The presence of the nitro and methoxy groups will likely cause a red-shift in the absorption maxima compared to unsubstituted benzonitrile. For the related 4-Amino-3-Nitrobenzonitrile, the absorption is stronger in the UV region than the visible region.[4]

Computational Analysis Workflow

The theoretical study of molecules like this compound typically follows a standardized computational workflow, as illustrated below.

Caption: A typical workflow for the computational analysis of a molecule.

Computational Methodology (Typical):

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common choice.

-

Functional: B3LYP is a widely used hybrid functional.

-

Basis Set: 6-311++G(d,p) is often employed for a good balance of accuracy and computational cost.

Electronic Properties (Based on Analogs)

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. For 4-Amino-3-Nitrobenzonitrile, the calculated HOMO-LUMO gap is 5.56 eV.[4]

Caption: Illustration of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group is expected to be a region of high negative potential, while the aromatic protons and the methoxy group protons will be regions of positive potential.

Non-Linear Optical (NLO) Properties